2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
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Overview
Description
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a complex organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with various aromatic and thioether groups. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. The key steps include the formation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the thioether and aromatic substituents. Common synthetic routes may involve:
Cyclization Reactions: Formation of the pyrrolo[3,2-d]pyrimidine core through cyclization of appropriate precursors.
Thioether Formation: Introduction of the thioether group via nucleophilic substitution reactions.
Aromatic Substitution: Functionalization of the aromatic rings through electrophilic aromatic substitution or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the aromatic rings or the pyrimidine core can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced aromatic rings, hydrogenated pyrimidine core.
Substitution Products: Various substituted aromatic derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor modulation.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, or antimicrobial properties.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The molecular targets and pathways involved can vary, but common mechanisms include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Modulation: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrimidifen: A commercial acaricide with a similar pyrimidine core.
Flupentiofenox: A trifluoroethyl thioether derivative with excellent bioactivity.
Uniqueness
2-((4-isopropylbenzyl)thio)-7-phenyl-3-(m-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific combination of aromatic and thioether substituents, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(3-methylphenyl)-7-phenyl-2-[(4-propan-2-ylphenyl)methylsulfanyl]-5H-pyrrolo[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3OS/c1-19(2)22-14-12-21(13-15-22)18-34-29-31-26-25(23-9-5-4-6-10-23)17-30-27(26)28(33)32(29)24-11-7-8-20(3)16-24/h4-17,19,30H,18H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSCBOKOKQBFQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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